molecular formula C13H15N5O4 B2915887 4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)butanoic acid CAS No. 1203419-66-2

4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)butanoic acid

Cat. No. B2915887
CAS RN: 1203419-66-2
M. Wt: 305.294
InChI Key: WSRZTSGYMDEOID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a Stollé-type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride. This reaction yields 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones. These intermediates are then used in cyclocondensation reactions with various 1,2- and 1,3-dinucleophiles, as well as in a three-component cyclocondensation with malononitrile (or ethyl cyanoacetate) and several carbonyl compounds with activated methylene groups .


Molecular Structure Analysis

The molecular formula of 4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)butanoic acid is C13H19NO4 . It consists of a spiro[quinoline-2,1’-cycloalkane] core with a fused imidazo-purine ring system. The presence of a free secondary amino group allows for further chemical modifications .


Chemical Reactions Analysis

The compound undergoes cyclocondensation reactions with various 1,2- and 1,3-dinucleophiles. Additionally, it participates in a three-component cyclocondensation with malononitrile (or ethyl cyanoacetate) and several carbonyl compounds possessing activated methylene groups. These reactions lead to the formation of 8-R1-6-R2-6-methyl-5,6-dihydro-spiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones .


Physical And Chemical Properties Analysis

  • UV Absorption Bands : Strong absorption bands of β-carbonyl groups at 1731-1719 cm⁻¹ and α-carbonyl groups at 1613-1603 cm⁻¹

Scientific Research Applications

Synthesis and Chemical Interactions

  • Hypoxanthines Synthesis

    A study by Nielsen and Pedersen (1982) explored the synthesis of 1,7-dihydro-6H-purin-6-ones, closely related to the chemical , through reactions involving ethyl 4-acylamino-1H-imidazole-5-carboxylates. This work contributes to understanding the synthesis pathways of similar compounds (Nielsen & Pedersen, 1982).

  • Imidazoles Synthesis

    Mukherjee-Müller et al. (1979) described the synthesis of 4H-imidazoles, demonstrating the chemical reactivity and potential for creating diverse imidazole derivatives, which may include compounds similar to the one (Mukherjee-Müller et al., 1979).

Biochemical Applications

  • Nucleoside Synthesis

    Itaya and Kanai (2002) achieved the first synthesis of a complex nucleoside structurally related to the specified compound, highlighting its potential application in the synthesis of biochemically significant molecules (Itaya & Kanai, 2002).

  • Solid-Phase Synthesis

    Karskela and Lönnberg (2006) developed a method for solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines. Their research presents a technique that could potentially be adapted for the synthesis of related compounds (Karskela & Lönnberg, 2006).

Material Science and Sensing Applications

  • Luminescence Sensing: Shi et al. (2015) explored imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which exhibited potential as fluorescence sensors. This suggests potential applications of similar compounds in sensing technologies (Shi et al., 2015).

Safety and Hazards

  • Safety Precautions : Handle with care, avoid inhalation or ingestion, and store in a dark place

properties

IUPAC Name

4-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4/c1-7-6-18-9-10(16(2)13(22)15-11(9)21)14-12(18)17(7)5-3-4-8(19)20/h6H,3-5H2,1-2H3,(H,19,20)(H,15,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRZTSGYMDEOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCC(=O)O)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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